Echitovenidine

Description

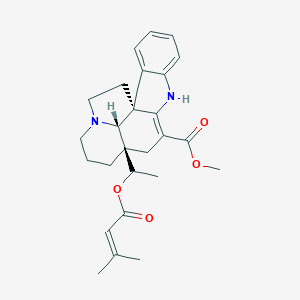

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,12R,19R)-12-[1-(3-methylbut-2-enoyloxy)ethyl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O4/c1-16(2)14-21(29)32-17(3)25-10-7-12-28-13-11-26(24(25)28)19-8-5-6-9-20(19)27-22(26)18(15-25)23(30)31-4/h5-6,8-9,14,17,24,27H,7,10-13,15H2,1-4H3/t17?,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCJKGZUGDPHMN-RURBMAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC)OC(=O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@@]12CCCN3[C@@H]1[C@@]4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC)OC(=O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20992953 | |

| Record name | Methyl 20-[(3-methylbut-2-enoyl)oxy]-2,3-didehydroaspidospermidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7222-35-7 | |

| Record name | Echitovenidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007222357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 20-[(3-methylbut-2-enoyl)oxy]-2,3-didehydroaspidospermidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Echitovenidine: A Technical Guide to its Discovery, Natural Sources, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitovenidine is an indole alkaloid first isolated from the fruits of Alstonia venenata R.Br., a plant species native to India. This technical guide provides a comprehensive overview of the discovery, natural sources, and known biological activities of this compound. It includes detailed information on its physicochemical properties and its inhibitory action on monoamine oxidase. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring indole alkaloid that has garnered interest due to its potential pharmacological activities. This guide synthesizes the available scientific literature to present a detailed account of its discovery, botanical origins, and key chemical and biological data.

Discovery

This compound was first reported in 1966 by a team of researchers including Das, Biemann, Chatterjee, Ray, and Majumder.[1] They successfully isolated this novel compound from the fruits of the plant Alstonia venenata.[1]

Natural Sources

The primary and thus far only known natural source of this compound is the plant Alstonia venenata R.Br., a member of the Apocynaceae family.

Botanical Description

Alstonia venenata is a large shrub or small tree that can grow up to 6 meters in height. It is characterized by simple, membranous, lanceolate leaves arranged in whorls of 3-6. The plant produces white flowers in terminal sub-umbellate cymes or racemes, which develop into fusiform follicles containing numerous flattened seeds with a tuft of hair at each end.

Geographical Distribution

Alstonia venenata is found throughout India. Its presence has been documented in the following states and districts:

-

Andhra Pradesh: Srikakulam, Visakhapatnam, Vizianagaram, East Godavari, West Godavari, Krishna, Guntur, Prakasam, Kurnool, Nellore, Kadapa, Anantapur, and Chittoor districts.

-

Karnataka: Bengaluru, Chikkamagaluru, and Shivamogga districts.

-

Kerala: Kannur, Wayanad, Kozhikode, Malappuram, Palakkad, Thrissur, Idukki, Kollam, and Thiruvananthapuram districts.

-

Odisha: Ganjam, Boudh, Angul, Kalahandi, Mayurbhanj, Koraput, Bargarh, and Rayagada districts.

-

Tamil Nadu: Theni, Dindigul, Coimbatore, The Nilgiris, Kanyakumari, Tirunelveli, and Villupuram districts.

-

Telangana: Khammam, Nalgonda, and Mahbubnagar districts.

Physicochemical Properties

Detailed quantitative data on the physicochemical properties of this compound are limited in the readily available literature. The following table summarizes the known information.

| Property | Data |

| Molecular Formula | C₂₂H₂₈N₂O₄ |

| Melting Point | 162-163 °C |

| Specific Rotation | [α]D = -58° (in CHCl₃) |

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

Isolation of this compound

A specific, detailed experimental protocol for the isolation of this compound from the fruits of Alstonia venenata is not explicitly available in the reviewed literature. However, a general procedure for the extraction of alkaloids from Alstonia species can be outlined as follows. It is important to note that this is a generalized workflow and would require optimization for the specific isolation of this compound.

References

The Biosynthesis of Echitovenidine: A Technical Guide for Researchers

Abstract

The monoterpenoid indole alkaloids (MIAs) produced by species of the Alstonia genus represent a vast repository of structurally complex and pharmacologically significant compounds. Among these is echitovenidine (11-methoxy-akuammicine), an akuammicine-type alkaloid with potential therapeutic applications. Understanding its biosynthetic pathway is crucial for developing synthetic biology platforms for its production and for enabling metabolic engineering to enhance yields in its native plant hosts. This technical guide provides a detailed overview of the known and putative steps in the this compound biosynthetic pathway in Alstonia species, supported by quantitative data, detailed experimental protocols, and pathway visualizations. The pathway originates from the universal MIA precursor strictosidine and proceeds through the pivotal intermediate, 19E-geissoschizine. While the final methoxylation step to yield this compound is yet to be enzymatically characterized, this paper outlines the likely mechanism based on analogous pathways and provides a framework for the discovery of the terminal enzyme.

Introduction to this compound and Alstonia Alkaloids

The genus Alstonia (family Apocynaceae) is renowned for producing a rich diversity of over 300 monoterpenoid indole alkaloids (MIAs).[1] These molecules are biosynthesized through the condensation of tryptamine, derived from tryptophan, and the iridoid monoterpene secologanin.[2] This initial reaction forms strictosidine, the central precursor to virtually all MIAs.[3]

This compound is an akuammicine-type alkaloid found in species such as Alstonia scholaris. Structurally, it is 11-methoxy-akuammicine, a derivative of the strychnos alkaloid scaffold. Akuammicine-type alkaloids are biogenetically derived from the key intermediate geissoschizine.[1] While significant progress has been made in elucidating the upstream MIA pathway, the specific enzymes catalyzing the terminal steps of many specialized alkaloids, including this compound, remain an active area of research. The recent assembly of a chromosome-level genome for Alstonia scholaris provides a critical resource for identifying the remaining biosynthetic genes.[1][4]

The Core Biosynthetic Pathway to the Akuammicine Scaffold

The biosynthesis of this compound shares its initial steps with a vast number of other MIAs. The pathway can be divided into several key stages: the formation of precursors, the synthesis of the central intermediate strictosidine, its conversion to the branchpoint compound 19E-geissoschizine, and the subsequent cyclization to the akuammicine scaffold.

Formation of Precursors: Tryptamine and Secologanin

The pathway begins with two primary metabolic routes:

-

Shikimate Pathway: Produces the amino acid L-tryptophan. Tryptophan is then decarboxylated by tryptophan decarboxylase (TDC) to yield tryptamine.

-

Methylerythritol Phosphate (MEP) Pathway: Occurring in the plastids, this pathway produces geranyl pyrophosphate (GPP). GPP is then converted through a multi-step enzymatic cascade involving geraniol synthase (GES), geraniol 8-hydroxylase (G8H), and iridoid synthase (ISY), among others, to produce the complex monoterpenoid, secologanin.

The Gateway to MIAs: Strictosidine Synthesis

Tryptamine and secologanin are condensed in a stereospecific Pictet-Spengler reaction catalyzed by strictosidine synthase (STR) .[5] This reaction forms 3-α(S)-strictosidine, the universal precursor for the thousands of known MIAs.[5]

Formation of the Key Branchpoint Intermediate: 19E-Geissoschizine

Strictosidine is actively transported into the vacuole where it is deglycosylated by strictosidine β-D-glucosidase (SGD) to form a highly reactive aglycone. This unstable intermediate can exist in equilibrium with several forms, including 4,21-dehydrogeissoschizine. Subsequently, geissoschizine synthase (GS) , an alcohol dehydrogenase, reduces this intermediate to form the more stable and pivotal branchpoint alkaloid, 19E-geissoschizine.[6]

Cyclization to the Akuammicine Scaffold

The transformation of 19E-geissoschizine is a critical diversification point in MIA biosynthesis. In Alstonia and related species, cytochrome P450 enzymes catalyze oxidative cyclizations to form different alkaloid skeletons.[7][8] The formation of the akuammicine (strychnos-type) scaffold is catalyzed by geissoschizine oxidase (GO) .[6][9] This enzyme facilitates an oxidative reaction that forges a C2-C16 bond, leading to the formation of preakuammicine, which then spontaneously deformylates to yield akuammicine.[6]

Caption: Proposed biosynthetic pathway of this compound from primary metabolites in Alstonia species.

The Putative Final Step: Methoxylation to this compound

The final step in the biosynthesis of this compound is the methoxylation of the akuammicine indole ring at the C-11 position. While the specific enzyme responsible for this transformation in Alstonia has not been functionally characterized, it is hypothesized to be an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . This class of enzymes is commonly involved in the late-stage modification of alkaloids and other specialized metabolites, transferring a methyl group from SAM to a hydroxyl group on the substrate.[10]

The identification and characterization of this putative Akuammicine 11-O-methyltransferase is a key next step for the complete elucidation of the this compound pathway. A potential workflow for this discovery is outlined in Section 6.

Regulation of MIA Biosynthesis

The production of MIAs, including this compound, is tightly regulated by a network of transcription factors (TFs) that respond to developmental cues and environmental stimuli, such as jasmonate (JA) signaling. In the model plant Catharanthus roseus, the master transcriptional regulator MYC2 activates a cascade of other TFs, which in turn bind to the promoters of MIA biosynthetic genes (e.g., TDC, STR) to coordinate their expression. A similar regulatory network is presumed to exist in Alstonia species.

Caption: Simplified signaling pathway for the regulation of Monoterpenoid Indole Alkaloid (MIA) biosynthesis.

Quantitative Data on Alkaloid Distribution

While quantitative data specifically for this compound across different tissues is limited, studies on Alstonia scholaris provide valuable context on the distribution and concentration of related alkaloids. This data is essential for selecting the optimal tissues for alkaloid extraction or for transcriptomic analysis to identify biosynthetic genes.

| Alkaloid | Plant Tissue | Concentration (µg/g dry weight) | Reference |

| Picrinine | Fruit | 73.41 ± 0.33 | [11] |

| Flower | 68.21 ± 0.21 | [11] | |

| Picralinal | Fruit | 38.13 ± 0.15 | [11] |

| Flower | 35.43 ± 0.19 | [11] | |

| Akuammidine | Fruit | 19.34 ± 0.09 | [11] |

| Echitamine | Trunk Bark | 14.21 ± 1.12 | [11] |

Table 1: Concentration of selected monoterpenoid indole alkaloids in various tissues of Alstonia scholaris.[11]

Experimental Protocols

Elucidating a biosynthetic pathway requires a combination of enzymatic assays, molecular biology, and in-planta functional genomics. Below are detailed protocols for key experiments relevant to the this compound pathway.

Protocol 1: In Vitro Enzyme Assay for Strictosidine Synthase (STR)

This protocol describes how to measure the activity of STR, the gateway enzyme to MIA biosynthesis, using HPLC.[12]

1. Enzyme Extraction: a. Homogenize 1g of fresh Alstonia leaf tissue in 2 mL of ice-cold extraction buffer (50 mM Tris-HCl pH 7.5, 10 mM β-mercaptoethanol, 10% w/v polyvinylpolypyrrolidone). b. Centrifuge at 15,000 x g for 20 minutes at 4°C. c. Collect the supernatant containing the crude protein extract. Determine protein concentration using a Bradford assay.

2. Reaction Mixture (Total Volume: 100 µL): a. 80 µL of crude protein extract (or purified enzyme fraction). b. 10 µL of 10 mM tryptamine stock solution (in 10% DMSO). c. 10 µL of 10 mM secologanin stock solution (in water).

3. Incubation: a. Pre-warm the protein extract to 30°C for 5 minutes. b. Initiate the reaction by adding the substrates (tryptamine and secologanin). c. Incubate at 30°C for 30 minutes. d. Stop the reaction by adding 100 µL of ice-cold methanol and vortexing.

4. Analysis: a. Centrifuge the stopped reaction at 15,000 x g for 10 minutes to pellet precipitated protein. b. Analyze 20 µL of the supernatant by Reverse-Phase HPLC with UV detection at 280 nm. c. Use a C18 column with a gradient of acetonitrile in water (both with 0.1% formic acid). d. Quantify the strictosidine product by comparing the peak area to a standard curve of authentic strictosidine. Activity is typically expressed as pkat/mg protein.

Protocol 2: Heterologous Expression of a Candidate P450 (e.g., GO) in Saccharomyces cerevisiae

This protocol is essential for functionally characterizing enzymes like geissoschizine oxidase or the putative O-methyltransferase, which are often difficult to purify directly from the plant.[13][14]

1. Gene Cloning: a. Isolate total RNA from Alstonia tissues (e.g., young leaves or bark). b. Synthesize cDNA using reverse transcriptase. c. Amplify the full-length coding sequence of the candidate gene (e.g., a GO-like P450) using sequence-specific primers. d. Clone the PCR product into a yeast expression vector (e.g., pESC-URA) under the control of a galactose-inducible promoter (GAL1). The vector should also contain a cytochrome P450 reductase (CPR) from a plant like Catharanthus roseus to provide the necessary electrons for P450 activity.

2. Yeast Transformation: a. Transform the expression vector into a suitable S. cerevisiae strain (e.g., BY4741) using the lithium acetate method. b. Select for successful transformants on synthetic complete medium lacking uracil (SC-Ura).

3. Protein Expression: a. Grow a starter culture of the transformed yeast in SC-Ura medium with 2% glucose overnight. b. Inoculate 50 mL of SC-Ura medium with 2% raffinose (a non-repressing sugar) with the starter culture and grow to an OD600 of ~0.8. c. Induce protein expression by adding galactose to a final concentration of 2% and continue to culture at 20-25°C for 48-72 hours.

4. Microsome Isolation: a. Harvest yeast cells by centrifugation. b. Resuspend cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol) with protease inhibitors. c. Lyse the cells using glass beads and vigorous vortexing. d. Perform differential centrifugation: first, a low-speed spin (10,000 x g) to remove cell debris, followed by a high-speed spin (100,000 x g) of the supernatant to pellet the microsomal fraction containing the expressed P450. e. Resuspend the microsomal pellet in a storage buffer for use in in-vitro assays.

5. In Vitro Assay: a. Combine the isolated microsomes with the substrate (e.g., 19E-geissoschizine), a buffer (e.g., 100 mM potassium phosphate, pH 7.4), and an NADPH-regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+). b. Incubate, quench, and analyze the products by LC-MS, comparing the retention time and mass spectra to authentic standards (e.g., akuammicine).

Protocol 3: Virus-Induced Gene Silencing (VIGS) for In-Planta Gene Function Analysis

VIGS is a reverse-genetics tool used to transiently silence a target gene in the plant, allowing for the observation of the resulting metabolic phenotype.[15][16][17]

Caption: Experimental workflow for Virus-Induced Gene Silencing (VIGS) to study gene function in vivo.

1. Vector Construction: a. Select a ~300 bp fragment of the target gene (e.g., the putative OMT) that is unique to that gene to avoid off-target silencing. b. Clone this fragment into the Tobacco Rattle Virus (TRV)-based VIGS vector, pTRV2.

2. Agrobacterium Transformation: a. Transform the pTRV2-OMT construct and the pTRV1 helper plasmid into separate Agrobacterium tumefaciens strains (e.g., GV3101). b. Grow overnight cultures of both strains containing the respective plasmids.

3. Plant Inoculation: a. Harvest and resuspend the Agrobacterium cultures in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl2, 200 µM acetosyringone) to an OD600 of 1.0. b. Mix the pTRV1 and pTRV2-OMT cultures in a 1:1 ratio. c. Infiltrate the mixture into the undersides of the leaves of young (4-6 week old) Alstonia plants using a needleless syringe.

4. Analysis: a. After 3-4 weeks, harvest newly emerged leaves from the silenced plants and from control plants (infiltrated with an empty pTRV2 vector). b. Perform metabolite analysis using LC-MS to compare the levels of this compound and its precursor, akuammicine. A successful silencing of the target OMT should result in a decrease in this compound and an accumulation of akuammicine. c. Simultaneously, extract RNA from the same tissues and perform qRT-PCR to confirm that the transcript level of the target gene has been significantly reduced.

Conclusion and Future Directions

The biosynthetic pathway leading to the core akuammicine scaffold in Alstonia species is well-established, proceeding through the conserved MIA intermediates strictosidine and 19E-geissoschizine. This guide has detailed these steps and presented the strong hypothesis that the terminal step in this compound formation is a methoxylation reaction catalyzed by an O-methyltransferase. The complete elucidation of this pathway hinges on the successful identification and functional characterization of this final enzyme.

Future research should focus on leveraging the available Alstonia scholaris genome and transcriptome data to identify candidate OMTs that are co-expressed with other known MIA pathway genes. The experimental protocols outlined herein provide a robust framework for testing these candidates through heterologous expression and in-planta functional validation via VIGS. The successful identification of the complete this compound pathway will not only deepen our fundamental understanding of plant specialized metabolism but will also provide the genetic tools necessary to engineer microbial hosts for the sustainable production of this valuable alkaloid.

References

- 1. Chromosome-level Alstonia scholaris genome unveils evolutionary insights into biosynthesis of monoterpenoid indole alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Akuammicine | C20H22N2O2 | CID 10314057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chromosome-level Alstonia scholaris genome unveils evolutionary insights into biosynthesis of monoterpenoid indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solution of the multistep pathway for assembly of corynanthean, strychnos, iboga, and aspidosperma monoterpenoid indole alkaloids from 19E-geissoschizine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Metabolic engineering of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment of Tissue Specific Distribution and Seasonal Variation of Alkaloids in Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Improved virus-induced gene silencing allows discovery of a serpentine synthase gene in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Virus-induced gene silencing in Catharanthus roseus by biolistic inoculation of tobacco rattle virus vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Echitovenidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echitovenidine is a naturally occurring alkaloid that has garnered interest within the scientific community for its biological activities, most notably its inhibitory effects on monoamine oxidase. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and visualizations of relevant biological pathways and experimental workflows. All quantitative data is presented in structured tables for ease of comparison, and methodologies for key experiments are described to facilitate reproducibility.

Physicochemical Properties

This compound is an indole alkaloid isolated from the fruits of Alstonia venenata.[1] Its chemical structure and key physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₂N₂O₄ | [2] |

| Molecular Weight | 436.55 g/mol | [2] |

| Appearance | Solid powder | |

| Melting Point | 162-163 °C | [1] |

| Boiling Point | Data not available | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| UV λmax | 298 nm, 328 nm | [1] |

| CAS Number | 7222-35-7 | [2] |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While specific, high-resolution spectra are not widely available in the public domain, the following sections outline the expected spectral characteristics based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to be complex, showing a range of chemical shifts corresponding to aromatic, olefinic, aliphatic, and methoxy protons. Key expected signals would include those for the indole ring system, the ethylidene group, and the various aliphatic protons of the complex ring structure.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, providing signals for each unique carbon atom in the molecule. Expected signals would include those for the carbonyl carbons of the ester and amide groups, the sp² hybridized carbons of the aromatic and olefinic systems, and the sp³ hybridized carbons of the aliphatic portions of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (indole) | ~3400 |

| C-H stretch (aromatic/olefinic) | >3000 |

| C-H stretch (aliphatic) | <3000 |

| C=O stretch (ester) | ~1730 |

| C=C stretch (aromatic/olefinic) | ~1600-1450 |

| C-O stretch (ester/ether) | ~1250-1050 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (Molecular Weight: 436.55), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 436. The fragmentation pattern would be complex due to the intricate ring structure and would likely involve characteristic losses of the ester and other side chains.

Experimental Protocols

Isolation of this compound from Alstonia venenata Fruits

The following is a general procedure for the extraction and isolation of alkaloids from Alstonia species, which can be adapted for the specific isolation of this compound from the fruits of Alstonia venenata.

Caption: General workflow for the isolation of this compound.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory effect of this compound on monoamine oxidase can be determined using a fluorometric or spectrophotometric assay. The following protocol is a representative example.

Materials:

-

Recombinant human MAO-A or MAO-B

-

Substrate (e.g., kynuramine for a fluorometric assay, or p-tyramine for a coupled-enzyme assay)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Detection reagents (e.g., horseradish peroxidase and a fluorogenic probe for H₂O₂ detection)

-

96-well microplate (black for fluorescence)

-

Microplate reader

Procedure:

Caption: Workflow for a monoamine oxidase inhibition assay.

Biological Activity and Signaling Pathway

This compound has been identified as a monoamine oxidase (MAO) inhibitor. MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the presynaptic neuron. By inhibiting MAO, this compound increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Caption: Inhibition of monoamine oxidase by this compound.

Conclusion

This compound presents a compelling profile as a natural product with defined biological activity. This guide has summarized its core physical and chemical properties and provided foundational experimental protocols. Further research is warranted to fully elucidate its spectral characteristics, refine isolation procedures, and explore its broader pharmacological potential and the nuances of its interaction with monoamine oxidases and other potential biological targets.

References

Echitovenidine: A Technical Overview for Researchers

For Immediate Release

This document provides a comprehensive technical guide on Echitovenidine, an alkaloid compound with potential applications in neuropharmacology. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on its chemical properties and biological activity.

Core Compound Details

This compound is a naturally occurring alkaloid. The fundamental physicochemical properties of this compound are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 7222-35-7 | [1] |

| Molecular Formula | C₂₆H₃₂N₂O₄ | [1] |

| Molecular Weight | 436.54 g/mol | [1] |

Mechanism of Action: Monoamine Oxidase Inhibition

This compound's primary mechanism of action is the inhibition of monoamine oxidase (MAO), a critical enzyme in the catabolism of monoamine neurotransmitters. MAO exists in two isoforms, MAO-A and MAO-B, which are responsible for the breakdown of key signaling molecules in the brain, including serotonin, dopamine, and norepinephrine.

By inhibiting MAO, this compound leads to an increase in the synaptic concentration of these neurotransmitters. This modulation of monoaminergic systems is a well-established therapeutic strategy for various neurological and psychiatric disorders.

Signaling Pathway

The generalized signaling pathway affected by Monoamine Oxidase Inhibitors (MAOIs) like this compound is depicted below. The inhibitor prevents the degradation of neurotransmitters within the presynaptic neuron, leading to a greater concentration of these signaling molecules being packaged into vesicles and released into the synaptic cleft.

Experimental Protocols

While specific experimental data for this compound is limited in publicly accessible literature, the following protocols outline standard methodologies for evaluating potential MAO inhibitors. These methods are foundational for the preclinical assessment of compounds like this compound.

In Vitro Monoamine Oxidase Inhibition Assay

This assay is designed to determine the concentration of an inhibitor required to reduce the activity of MAO by 50% (IC₅₀).

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

-

This compound (or other test inhibitor) at various concentrations

-

Phosphate buffer (pH 7.4)

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare serial dilutions of this compound in the appropriate buffer.

-

In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.

-

Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the specific substrate to each well.

-

Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of substrate conversion.

-

Calculate the percentage of MAO inhibition for each concentration of this compound compared to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.

In Vivo Assessment of Neurotransmitter Levels in Rodent Models

This protocol describes a method to assess the effect of this compound on brain monoamine levels in a living organism, typically a rat or mouse model.

Materials:

-

This compound

-

Experimental animals (e.g., male Wistar rats)

-

Vehicle for drug administration (e.g., saline, DMSO)

-

Microdialysis probes and surgical equipment

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Brain tissue homogenization equipment

Procedure:

-

Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., striatum, prefrontal cortex) of anesthetized rats. Allow for a post-operative recovery period.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF).

-

Collect baseline dialysate samples to establish basal neurotransmitter levels.

-

Administer this compound or vehicle to the animals via a chosen route (e.g., intraperitoneal injection).

-

Continue to collect dialysate samples at regular intervals post-administration.

-

Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using HPLC.

-

At the end of the experiment, euthanize the animals and dissect the brain region of interest to confirm probe placement and for further ex vivo analysis if required.

-

Express the changes in neurotransmitter levels as a percentage of the baseline values.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a potential MAO inhibitor like this compound, from initial in vitro screening to in vivo validation.

Conclusion

This compound presents an interesting subject for neuropharmacological research due to its classification as a monoamine oxidase inhibitor. The protocols and pathways described in this guide provide a foundational framework for researchers to further investigate its therapeutic potential. Future studies should focus on determining the specific IC₅₀ values of this compound for MAO-A and MAO-B, as well as conducting detailed in vivo experiments to quantify its effects on neurotransmitter levels and associated behavioral outcomes.

References

Echitovenidine: A Technical Whitepaper on its Mechanism of Action as a Monoamine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitovenidine, an indole alkaloid isolated from the fruits of Alstonia venenata, has been identified as a monoamine oxidase (MAO) inhibitor. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available scientific literature. While direct, detailed quantitative data and exhaustive experimental protocols are limited, this guide synthesizes the existing information to support further research and drug development efforts. The primary mode of action for this compound appears to be the inhibition of MAO, an enzyme critical in the metabolism of monoamine neurotransmitters.

Introduction

This compound is a constituent of the plant Alstonia venenata, a shrub traditionally used in Indian medicine for various ailments, including mental disorders.[1][2] Its classification as a Vincadifformine type alkaloid places it within a class of compounds with recognized psychoactive potential.[1] The scientific basis for its traditional use in neurological conditions is substantiated by evidence pointing towards its activity as a monoamine oxidase inhibitor.[1][3][4]

Core Mechanism of Action: Monoamine Oxidase Inhibition

The principal mechanism of action attributed to this compound is the inhibition of monoamine oxidase (MAO).[1][3][4] MAO enzymes are responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. By inhibiting MAO, this compound is presumed to increase the synaptic availability of these neurotransmitters, a common mechanism for antidepressant and anxiolytic drugs.

Signaling Pathway of Monoamine Oxidase Inhibition by this compound

Caption: Inhibition of Monoamine Oxidase by this compound.

Quantitative Data

| Target Enzyme | Inhibition Constant (Ki) | IC50 | Assay Type | Reference |

| MAO-A | Data Not Available | Data Not Available | Data Not Available | |

| MAO-B | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

The precise experimental protocols used to determine the MAO inhibitory activity of this compound are not extensively documented in the available literature. However, a general methodology for assessing MAO inhibition can be outlined based on standard pharmacological practices.

In Vitro Monoamine Oxidase Inhibition Assay (General Protocol)

Objective: To determine the concentration-dependent inhibition of MAO-A and MAO-B by this compound.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound (of known purity)

-

A suitable substrate (e.g., kynuramine for both MAO-A and MAO-B, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)

-

A suitable buffer (e.g., potassium phosphate buffer)

-

A detection reagent (e.g., a fluorometric or colorimetric probe that reacts with the product of the enzymatic reaction)

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound, MAO enzymes, and substrate in the appropriate buffer.

-

Assay Setup: In a 96-well plate, add the buffer, followed by serial dilutions of this compound or a known MAO inhibitor (positive control).

-

Enzyme Addition: Add the MAO-A or MAO-B enzyme to each well and incubate for a specified period at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

-

Detection: After a defined incubation time, stop the reaction and measure the signal (e.g., fluorescence or absorbance) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for In Vitro MAO Inhibition Assay

Caption: Generalized workflow for an in vitro MAO inhibition assay.

Conclusion and Future Directions

The available evidence strongly indicates that this compound's mechanism of action is centered on the inhibition of monoamine oxidase. This aligns with the traditional use of Alstonia venenata for mental health conditions. However, a significant gap exists in the scientific literature regarding the specific details of this interaction. To advance the potential of this compound as a therapeutic agent, future research should prioritize:

-

Quantitative Characterization: Determination of the IC50 and Ki values of this compound for both MAO-A and MAO-B to understand its potency and selectivity.

-

Elucidation of Binding Mode: X-ray crystallography or molecular modeling studies to visualize the interaction of this compound with the active site of MAO enzymes.

-

In Vivo Efficacy Studies: Preclinical studies in animal models of depression and anxiety to evaluate the therapeutic potential of this compound.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess the drug-like properties and safety profile of this compound.

By addressing these research gaps, a more complete and actionable understanding of this compound's mechanism of action can be developed, paving the way for its potential translation into novel therapeutics for neurological and psychiatric disorders.

References

Pharmacological Profile of Echitovenidine: A Comprehensive Technical Guide

Notice: Despite a comprehensive search, no specific pharmacological data or scientific literature could be found for a compound named "Echitovenidine." This suggests that "this compound" may be a novel, proprietary, or potentially misspelled compound for which information is not publicly available.

The following guide is a template outlining the expected pharmacological profile for a hypothetical compound, based on the user's request for an in-depth technical guide. This structure can be populated with specific data should information on this compound become available.

Introduction

This document provides a detailed overview of the pharmacological properties of this compound. The information herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the compound's mechanism of action, receptor binding profile, pharmacokinetics, and safety data.

Mechanism of Action

The precise mechanism of action for this compound remains to be elucidated. Preliminary investigations would typically focus on identifying its primary molecular targets. A hypothetical signaling pathway is presented below to illustrate a potential mechanism, should the compound be found to interact with a G-protein coupled receptor (GPCR).

Hypothetical Signaling Pathway

Echitovenidine: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Echitovenidine, a prominent alkaloid isolated from the fruits of Alstonia venenata, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the existing research on this compound, focusing on its mechanism of action as a monoamine oxidase (MAO) inhibitor and exploring its prospective roles in analgesia, anti-inflammatory processes, and neuroprotection. This document synthesizes available data, details experimental methodologies, and visualizes key pathways to support further investigation and drug development efforts.

Core Therapeutic Application: Monoamine Oxidase Inhibition

The primary therapeutic application of this compound identified in preclinical research is its ability to inhibit monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the action of many antidepressant and anti-anxiety medications.[2]

Quantitative Data on MAO Inhibition

Currently, publicly available quantitative data on the MAO inhibitory activity of this compound is limited. One study reported a significant inhibition of MAO-B.

| Compound | Target | Concentration | % Inhibition |

| This compound | MAO-B | 3 x 10⁻⁴ M | 47% |

Further research is required to determine the half-maximal inhibitory concentration (IC50) for both MAO-A and MAO-B to fully characterize the potency and selectivity of this compound.

Experimental Protocol: In Vitro Monoamine Oxidase Inhibition Assay

The following is a generalized protocol for determining the MAO inhibitory activity of a compound like this compound, based on established spectrophotometric methods.[3]

Objective: To determine the in vitro inhibitory effect of this compound on MAO-A and MAO-B activity.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

Phosphate buffer (pH 7.4)

-

This compound (test compound)

-

Clorgyline (positive control for MAO-A inhibition)

-

Selegiline (positive control for MAO-B inhibition)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading at 250 nm and 316 nm

Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions of enzymes and substrates in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the following to respective wells:

-

Blank wells: Buffer only.

-

Control wells: Buffer, enzyme, and substrate.

-

Positive control wells: Buffer, enzyme, substrate, and a known inhibitor (clorgyline for MAO-A, selegiline for MAO-B).

-

Test wells: Buffer, enzyme, substrate, and varying concentrations of this compound.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the substrate to all wells to initiate the enzymatic reaction.

-

Measurement:

-

For MAO-A activity, measure the formation of 4-hydroxyquinoline from kynuramine by monitoring the increase in absorbance at 316 nm over time.

-

For MAO-B activity, measure the formation of benzaldehyde from benzylamine by monitoring the increase in absorbance at 250 nm over time.

-

-

Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of this compound to the control wells. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Potential Therapeutic Applications: Analgesic and Anti-inflammatory Effects

The traditional use of Alstonia venenata for treating various ailments suggests that its constituent alkaloids, including this compound, may possess analgesic and anti-inflammatory properties.[4] While direct experimental evidence for this compound is lacking, the following sections outline standard protocols to investigate these potential activities.

Experimental Protocol: Hot Plate Test for Analgesic Activity

This method is used to evaluate the central analgesic activity of a compound.

Objective: To assess the potential analgesic effect of this compound in a thermal pain model.

Materials:

-

Hot plate apparatus maintained at 55 ± 0.5°C

-

Male Swiss albino mice (20-25 g)

-

This compound

-

Morphine (positive control)

-

Vehicle (e.g., saline)

-

Stopwatch

Procedure:

-

Acclimatization: Acclimatize the mice to the laboratory environment for at least one hour before the experiment.

-

Grouping: Divide the animals into three groups: vehicle control, positive control (morphine), and test group (this compound).

-

Administration: Administer the vehicle, morphine, or this compound intraperitoneally or orally.

-

Testing: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration, place each mouse on the hot plate.

-

Observation: Record the latency time for the first sign of nociception, such as licking of the paws or jumping.

-

Cut-off Time: A cut-off time of 15-20 seconds is set to prevent tissue damage.

-

Data Analysis: A significant increase in the latency time in the this compound-treated group compared to the vehicle control group indicates analgesic activity.

References

- 1. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. Pharmacognostic and phytochemical study of Alstonia venenata bark. [wisdomlib.org]

The Neurological Potential of Echitovenidine: A Review of Current Knowledge and a Guide for Future Research

Disclaimer: This document serves as a technical guide for researchers, scientists, and drug development professionals. It is important to note that, as of the time of this writing, there is a significant lack of publicly available research specifically detailing the effects of echitovenidine on neuroreceptors. Consequently, this guide summarizes the existing, broader knowledge surrounding the source of this compound and its related alkaloids, and proposes methodologies for future investigation. No quantitative data on this compound's direct interaction with neuroreceptors has been published.

Introduction to this compound

This compound is an indole alkaloid that has been isolated from plants of the Apocynaceae family, notably Alstonia venenata. The traditional use of Alstonia venenata in treating conditions such as epilepsy and insanity suggests that its constituent compounds may possess significant central nervous system (CNS) activity.[1] This has led to scientific interest in the pharmacological properties of its specific alkaloids, including this compound.

Early research into the alkaloids of Alstonia venenata has suggested potential psychopharmacological activity. A study from 1975 investigated the 4-methoxyindole alkaloids from this plant, indicating they may act as monoamine oxidase inhibitors.[2] Furthermore, an alcoholic extract from the fruits of Alstonia venenata was found to have an effect on acetylcholine esterase, an enzyme critical for neurotransmission. While these findings are not specific to this compound, they provide a strong rationale for investigating its potential neuroreceptor interactions.

Research on the related plant, Alstonia scholaris, has shown that its alkaloid fractions can produce both anti-inflammatory and analgesic effects, possibly through the inhibition of COX-1, COX-2, and 5-LOX.[3] However, studies have also indicated a potential for neurotoxicity at higher doses, a crucial consideration for any future drug development.

Given the preliminary nature of the available data, this guide will focus on the necessary experimental protocols to elucidate the neuropharmacological profile of this compound.

Proposed Experimental Protocols for Characterizing Neuroreceptor Effects

To determine the effect of this compound on neuroreceptors, a series of standardized in vitro assays would be required. Below are detailed methodologies for two fundamental experiments.

Neuroreceptor Binding Assay (Radioligand Displacement Method)

This assay is designed to determine the affinity of this compound for a specific neuroreceptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for a selected neuroreceptor (e.g., serotonin 5-HT2A receptor, dopamine D2 receptor).

Materials:

-

This compound stock solution (in DMSO)

-

Cell membranes expressing the target human neuroreceptor

-

Radioligand specific to the target receptor (e.g., [3H]-Ketanserin for 5-HT2A)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

-

Harvester for rapid filtration

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare the radioligand solution to a final concentration typically at or below its Kd value.

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

Total Binding: Assay buffer, cell membranes, and radioligand.

-

Non-specific Binding: Assay buffer, cell membranes, radioligand, and the non-specific binding control.

-

This compound Competition: Assay buffer, cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Acetylcholine Esterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, measures the activity of AChE and its inhibition by this compound.

Objective: To determine the IC50 value of this compound for acetylcholine esterase.

Materials:

-

This compound stock solution (in DMSO)

-

Acetylcholinesterase (AChE) enzyme solution (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound. Prepare fresh solutions of ATCI and DTNB in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

Control (No Inhibitor): Assay buffer, DTNB solution, and AChE enzyme solution.

-

Test Wells: Assay buffer, DTNB solution, AChE enzyme solution, and varying concentrations of this compound.

-

Blank: Assay buffer, DTNB solution, and substrate solution (to account for spontaneous hydrolysis).

-

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow this compound to interact with the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the ATCI substrate to all wells. The AChE will hydrolyze ATCI to thiocholine.

-

Detection: The thiocholine produced reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion.

-

Measurement: Immediately measure the absorbance at 412 nm at multiple time points (kinetic assay) or after a fixed incubation time (e.g., 10-20 minutes).[4][5]

-

Data Analysis:

-

Calculate the rate of reaction for each well by observing the change in absorbance over time.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor) well.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Use non-linear regression to fit the data and determine the IC50 value.

-

References

- 1. Pharmacognostic and phytochemical study of Alstonia venenata bark. [wisdomlib.org]

- 2. Psychopharmacological investigations of the 4-methoxyindole alkaloids of Alstonia venenata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological evaluation of Alstonia scholaris: anti-inflammatory and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 5. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

A Comprehensive Technical Review of the Medicinal Uses of Alstonia Alkaloids

For Researchers, Scientists, and Drug Development Professionals

The genus Alstonia, belonging to the Apocynaceae family, comprises a group of trees and shrubs renowned in traditional medicine systems across Asia, Africa, and Australia for treating a multitude of ailments, including fever, malaria, dysentery, and respiratory diseases.[1][2][3] The therapeutic potential of these plants is largely attributed to their rich and diverse profile of monoterpenoid indole alkaloids.[4] This technical guide provides an in-depth review of the current scientific literature on the medicinal applications of Alstonia alkaloids, focusing on their pharmacological activities, mechanisms of action, and quantitative efficacy. It is designed to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry and drug discovery.

General Pharmacological Workflow

The discovery pipeline for identifying and validating medicinally active Alstonia alkaloids follows a standardized workflow. This process begins with the collection of plant material and proceeds through extraction, fractionation, isolation, and rigorous pharmacological testing.

Caption: General workflow for isolation and pharmacological evaluation of Alstonia alkaloids.

Anticancer and Cytotoxic Activities

A significant body of research has focused on the anticancer potential of alkaloids from various Alstonia species, particularly A. scholaris and A. macrophylla.[5][6][7] These studies have demonstrated potent cytotoxic effects against a range of human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of Alstonia alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cell population. Bisindole alkaloids, in particular, have shown pronounced activity.[6]

| Alkaloid / Fraction | Species Source | Cancer Cell Line | IC50 Value | Reference |

| Alkaloid Fraction (ASERS) | A. scholaris | HeLa (Cervical) | 5.53 µg/mL | [8] |

| Alkaloid Fraction (ASERS) | A. scholaris | HepG2 (Liver) | 25 µg/mL | [8] |

| Alkaloid Fraction (ASERS) | A. scholaris | HL60 (Leukemia) | 11.16 µg/mL | [8] |

| Alkaloid Fraction (ASERS) | A. scholaris | KB (Nasopharyngeal) | 10 µg/mL | [8] |

| Alkaloid Fraction (ASERS) | A. scholaris | MCF-7 (Breast) | 29.76 µg/mL | [8] |

| Villalstonine | A. macrophylla | Various | 2-10 µM | [6][9] |

| Macrocarpamine | A. macrophylla | Various | 2-10 µM | [6][9] |

| O-acetylmacralstonine | A. macrophylla | Various | 2-10 µM | [6][9] |

| Echitamine Chloride | A. scholaris | Sarcoma-180 | N/A (Induces Apoptosis) | [7][10] |

| Alstoschoquinoline C | A. scholaris | Colon Carcinoma | N/A (Inhibitory Effect) | [11] |

Mechanism of Action: Induction of Apoptosis

Several Alstonia alkaloids exert their anticancer effects by inducing programmed cell death, or apoptosis.[5] Echitamine, for example, has been shown to trigger DNA fragmentation, a key hallmark of apoptosis.[10] The proposed mechanism often involves the modulation of pro- and anti-apoptotic proteins and disruption of mitochondrial function.[5]

Caption: Proposed apoptotic pathway induced by Alstonia alkaloids.[5]

Key Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a widely used method for determining cytotoxicity in cancer cell lines.

-

Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add various concentrations of the isolated alkaloids or fractions to the wells. Include a positive control (e.g., vinblastine) and a negative control (vehicle).

-

Incubation: Incubate the plates for a specified period (e.g., 24 to 144 hours).

-

Cell Fixation: Gently discard the medium and fix the adherent cells with cold trichloroacetic acid (TCA).

-

Staining: Wash the plates with water and stain the fixed cells with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Air-dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.

-

Measurement: Read the absorbance (optical density) at a wavelength of ~515 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Antimalarial Activity

Traditional use of Alstonia bark for treating malarial fevers has prompted significant research into its antiplasmodial properties.[4][1][3][7] Extracts and isolated alkaloids have demonstrated activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Quantitative Data: In Vitro Antiplasmodial Activity

Bisindole alkaloids from A. macrophylla have shown potent activity against both chloroquine-sensitive (T9-96) and multidrug-resistant (K1) strains of P. falciparum.[12][13][14]

| Alkaloid | Species Source | P. falciparum Strain | IC50 Value (µM) | Reference |

| Villalstonine | A. macrophylla | K1 (resistant) | 0.27 | [12][13] |

| Macrocarpamine | A. macrophylla | K1 (resistant) | 0.36 | [12][13] |

| Corialstonine | A. coriacea | N/A | Active, but ~10x less than quinine | [15] |

| Corialstonidine | A. coriacea | N/A | Active, but ~10x less than quinine | [15] |

| Echitamine | Alstonia spp. | N/A | Little antiplasmodial activity | [15] |

Notably, active bisindoles like villalstonine and macrocarpamine showed a higher affinity for the resistant K1 strain compared to the sensitive T9-96 strain, suggesting a mechanism of action different from that of chloroquine.[12][14]

Key Experimental Protocol: In Vitro Antiplasmodial Assay

-

Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., K1 and T9-96 strains) in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum and HEPES buffer.

-

Drug Preparation: Prepare stock solutions of the test alkaloids in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Assay Setup: In a 96-well microtiter plate, add the parasite culture (at ~1% parasitemia and 2.5% hematocrit) to wells containing the serially diluted alkaloids.

-

Incubation: Incubate the plates at 37°C for 24-48 hours in a controlled atmosphere (e.g., 5% CO2, 5% O2, 90% N2).

-

Parasite Proliferation Measurement: Quantify parasite growth using methods such as:

-

Microscopy: Prepare thin blood smears, stain with Giemsa, and count the number of parasitized red blood cells.

-

Fluorometric/Colorimetric Assays: Use DNA-intercalating dyes (e.g., SYBR Green I) or assays that measure parasite-specific enzymes like lactate dehydrogenase (pLDH).

-

-

Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

Neuropharmacological and CNS Activities

Certain Alstonia alkaloids exhibit significant effects on the central nervous system (CNS), with potential applications as antipsychotic, anxiolytic, and cerebrovascular agents.

Alstonine: An Atypical Antipsychotic Profile

Alstonine, a major indole alkaloid, has demonstrated a potent, dose-dependent antipsychotic-like profile in various preclinical models.[16][17][18] Its profile is considered "atypical" because it does not directly interact with dopamine D1/D2 or serotonin 5-HT2A receptors, which are the primary targets of classical antipsychotics.[16]

-

Behavioral Effects: Alstonine prevents amphetamine-induced lethality and stereotypy, potentiates barbiturate-induced sleep, and attenuates MK-801-induced hyperlocomotion.[16][17][18][19]

-

Anxiolytic Properties: It shows clear anxiolytic activity in hole-board and light/dark models.[20]

-

Safety Profile: A key advantage is its lack of pro-convulsant properties and its prevention of haloperidol-induced catalepsy, suggesting a lower risk of extrapyramidal side effects.[16][17]

Mechanism of Action: The effects of alstonine appear to be mediated by 5-HT2A/2C serotonin receptors and may also involve interference with the glutamate system.[17][19][20]

References

- 1. Traditional uses, chemical composition and pharmacological activities of <i>Alstonia</i> R. Br. (Apocynaceae): A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. A review Study of The Chemical Constituents and Pharmacological Activities of Alstonia scholaris linn | University of Thi-Qar Journal of Science [jsci.utq.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Cytotoxic activity of indole alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phcogrev.com [phcogrev.com]

- 8. Evaluation of anticancer activity of the alkaloid fraction of Alstonia scholaris (Sapthaparna) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Antiplasmodial activity of extracts and alkaloids of three Alstonia species from Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 15. Alstonia species: are they effective in malaria treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Alstonine - Wikipedia [en.wikipedia.org]

- 20. Anxiolytic properties of the antipsychotic alkaloid alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Novel Indole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Indole alkaloids are a vast and structurally diverse class of natural products, renowned for their significant pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The discovery and characterization of novel indole alkaloids from natural sources, such as plants, fungi, and marine organisms, remain a vital area of research for new drug leads.[1][3] This guide provides a comprehensive overview of the modern strategies and core analytical techniques employed in the structural elucidation of these complex molecules, offering detailed experimental protocols and data interpretation guidelines.

The General Workflow for Structural Elucidation

The process of identifying a novel indole alkaloid is a systematic workflow that begins with the collection of biological material and culminates in the unambiguous determination of its three-dimensional structure. This multi-step process relies on a combination of chromatographic separation and spectroscopic analysis.

Caption: General workflow for isolating and identifying novel natural products.

Isolation and Purification Protocols

The initial and most critical step is to isolate the novel alkaloid in a pure form. This is typically achieved through a series of extraction and chromatographic techniques.

Experimental Protocol: Acid-Base Extraction for Alkaloids

-

Maceration : Air-dried and powdered biological material (e.g., 500 g) is macerated with methanol (MeOH, 3 x 2 L) at room temperature for 72 hours. The combined extracts are filtered and concentrated under reduced pressure to yield a crude methanolic extract.[4]

-

Acidification : The crude extract is suspended in water (500 mL) and acidified to pH 2 with 5% hydrochloric acid (HCl).[4]

-

Defatting : The acidic solution is partitioned with ethyl acetate (EtOAc, 3 x 500 mL) to remove neutral and weakly acidic compounds. The aqueous layer is retained.

-

Basification : The pH of the aqueous layer is adjusted to 10-12 with 25% ammonium hydroxide (NH₃).[4]

-

Alkaloid Extraction : The basic solution is extracted with chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) (5 x 500 mL). The combined organic layers contain the crude alkaloid fraction.

-

Drying and Concentration : The organic extract is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude alkaloid mixture.

Chromatographic Purification

The crude alkaloid extract is a complex mixture requiring further separation. A combination of chromatographic methods is employed to isolate individual compounds.

Table 1: Chromatographic Techniques for Indole Alkaloid Purification

| Technique | Principle | Application & Elution |

|---|---|---|

| Medium-Pressure Liquid Chromatography (MPLC) | Adsorption chromatography on a larger scale than traditional column chromatography, using moderate pressure. | Ideal for initial fractionation of the crude alkaloid extract. Typically uses silica gel with a gradient elution from non-polar (e.g., hexane, CH₂Cl₂) to polar (e.g., EtOAc, MeOH) solvents.[4] |

| Sephadex LH-20 Chromatography | Size exclusion and partition chromatography based on the polarity of the compounds. | Used for separating alkaloids of similar polarity. Elution is commonly performed with methanol.[5] |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on the differential partitioning of compounds between a stationary and a mobile phase. | Final purification step to obtain compounds with >95% purity. Reverse-phase (C18) columns are common, using gradients of water and acetonitrile (ACN) or methanol, often with additives like formic acid or trifluoroacetic acid.[5] |

Core Spectroscopic Techniques

Once a pure compound is isolated, its structure is pieced together using a suite of spectroscopic methods. Mass spectrometry provides the molecular formula, while NMR spectroscopy reveals the connectivity of atoms.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a novel compound.[6] High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.[7]

Table 2: Representative HRMS and MS/MS Data for a Hypothetical Indole Alkaloid (C₂₁H₂₂N₂O₄)

| Analysis Type | Ion | Observed m/z | Calculated m/z | Interpretation |

|---|---|---|---|---|

| HRMS-ESI(+) | [M+H]⁺ | 383.1655 | 383.1652 | Confirms molecular formula C₂₁H₂₂N₂O₄. |

| MS/MS of 383.1655 | [M+H-H₂O]⁺ | 365.1550 | 365.1547 | Loss of a hydroxyl group. |

| [M+H-CO₂Me]⁺ | 324.1389 | 324.1390 | Loss of a methyl ester group. |

| | Fragment | 144.0809 | 144.0811 | Characteristic fragment of certain indole alkaloid skeletons (C₁₀H₁₀N)⁺.[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the complete 2D structure of a molecule.[9][10] A combination of 1D (¹H, ¹³C) and 2D experiments (COSY, HSQC, HMBC) is used to assemble the molecular framework piece by piece.

-

Sample Weighing : Accurately weigh 1-5 mg of the pure, isolated alkaloid.

-

Solvent Selection : Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent and sample signals.

-

Transfer : Transfer the solution to a 5 mm NMR tube.

-

Acquisition : Acquire a suite of NMR spectra, including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC. For stereochemical analysis, NOESY or ROESY spectra are also acquired.

Table 3: Representative NMR Data for a Hypothetical Indole Alkaloid Substructure

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|

| 2 | 135.2 | - | - | - |

| 3 | 110.5 | - | - | - |

| 3a | 127.1 | - | - | - |

| 4 | 118.9 | 7.50 (d, 7.8) | C-5, C-3a | H-5 |

| 5 | 121.5 | 7.10 (t, 7.5) | C-3a, C-6 | H-4, H-6 |

| 6 | 123.2 | 7.25 (t, 7.8) | C-7a, C-4 | H-5, H-7 |

| 7 | 111.8 | 7.45 (d, 8.0) | C-5, C-7a | H-6 |

| 7a | 136.4 | - | - | - |

| 9 | 56.0 | 4.15 (s) | C-2, C-3, C-3a | - |

| 10 | 170.1 | - | - | - |

-

¹H NMR : Provides information on the number and environment of protons.

-

¹³C NMR : Shows the number and type of carbon atoms (e.g., CH₃, CH₂, CH, C).

-

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different spin systems and piecing together the molecular skeleton.

Final Confirmation: X-ray Crystallography

While spectroscopic methods provide a powerful means to determine structure, X-ray crystallography offers the definitive and unambiguous 3D structure of a molecule, including its absolute stereochemistry.[11][12]

Experimental Protocol: Crystallization for X-ray Diffraction

-

High Purity : The compound must be of very high purity (>98%).

-

Solvent System Screening : Screen various solvents and solvent mixtures (e.g., methanol, acetone, ethyl acetate, hexane) to find a system in which the compound has moderate solubility.

-

Crystal Growth : The most common method is slow evaporation. Dissolve the compound in the chosen solvent system to near saturation and leave the vial partially open in a vibration-free environment. Other methods include vapor diffusion and cooling.

-

Crystal Mounting : Once single crystals of suitable size and quality are formed, they are carefully mounted on a goniometer head.

-

Data Collection : The crystal is placed in an X-ray diffractometer, and diffraction data are collected.[13] The resulting electron density map is used to solve the crystal structure.

Biosynthesis of Indole Alkaloids

Understanding the biosynthetic pathway of a class of alkaloids can provide clues to the likely structures of novel derivatives. Most indole alkaloids originate from the amino acid tryptophan.[14][15] Monoterpene indole alkaloids, a major subclass, are formed through the condensation of tryptamine (derived from tryptophan) and the monoterpenoid secologanin.

Caption: Simplified biosynthetic pathway of monoterpene indole alkaloids.

By integrating these advanced chromatographic and spectroscopic techniques, researchers can confidently and accurately elucidate the structures of novel indole alkaloids, paving the way for further investigation into their pharmacological potential and the development of new therapeutic agents.

References

- 1. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Structure Elucidation of Methylphenylindole Alkaloid from Crucianella Sintenisii Growing in Iran [jmchemsci.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. X-Ray crystallographic determination of the structure of the alkaloid serpentinine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

Ethnobotanical Significance and Pharmacological Potential of Echitovenidine-Containing Flora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echitovenidine, a notable indole alkaloid, is found within a select group of plants traditionally utilized in various ethnobotanical practices. This technical guide provides a comprehensive overview of the ethnobotanical applications, quantitative analysis, experimental protocols, and known pharmacological signaling pathways associated with this compound-containing plants, with a primary focus on Alstonia venenata. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Ethnobotanical Uses of Alstonia venenata